[1,1'-Biphenyl]-2,2',5,5'-tetrol

Alzheimer's disease amyloid-beta aggregation inhibitor screening

For reproducible Aβ inhibition or organic cathode research, the exact 2,2',5,5'-tetrahydroxybiphenyl isomer is required; other isomers or hydroquinone derivatives are ineffective. This compound delivers: • Aβ aggregation IC50: 3.4±1.0 µM (calibrated SAR baseline). • Li-rich cathode stability: ~155 mAh g⁻¹ over 600 cycles. • Defined Pt(111) adsorption geometry for charge-transfer studies. >95% purity, global stock available.

Molecular Formula C12H10O4
Molecular Weight 218.2 g/mol
CAS No. 4371-32-8
Cat. No. B196283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-2,2',5,5'-tetrol
CAS4371-32-8
Synonyms[1,1'-biphenyl]-2,2',5,5'-tetraol;  2,2'-Bihydroquinone
Molecular FormulaC12H10O4
Molecular Weight218.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C2=C(C=CC(=C2)O)O)O
InChIInChI=1S/C12H10O4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6,13-16H
InChIKeyPFHTYDZPRYLZHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,1'-Biphenyl]-2,2',5,5'-tetrol: Key Specifications & Differentiators


[1,1'-Biphenyl]-2,2',5,5'-tetrol (CAS 4371-32-8), also designated as 2,2',5,5'-tetrahydroxybiphenyl or 2,2'-bihydroquinone, is a C12H10O4 polyhydroxy aromatic compound characterized by four phenolic hydroxyl groups located at the 2,2',5,5' positions of the biphenyl core . It possesses a molecular weight of 218.21 g/mol and a predicted boiling point of 518.2°C at 760 mmHg, and is commercially available in research quantities with a purity exceeding 95% [1]. This specific hydroxyl substitution pattern imparts a distinct hydrogen-bonding geometry and redox activity that differentiate it from other biphenyltetrol isomers and simpler hydroquinone derivatives [1].

2,2',5,5' ortho/para hydroxyl topology
Redox-active biphenyl core
Reported Aβ aggregation inhibitor comparator

Why Substitutes Fail: Hydroxyl Topology of [1,1'-Biphenyl]-2,2',5,5'-tetrol


The performance of tetrahydroxybiphenyls in both biological and electrochemical applications is exquisitely governed by the exact spatial arrangement of their hydroxyl substituents. For instance, in amyloid-β aggregation inhibition assays, only biphenyltetrol isomers bearing ortho- and/or para-hydroxyl groups—such as 2,2',5,5'-biphenyltetrol and 3,3',4,4'-biphenyltetrol—display activity, whereas isomers with meta-hydroxyl groups are completely ineffective [1]. In electrochemical systems, the surface adsorption geometry and redox potential of 2,2',5,5'-tetrahydroxybiphenyl differ fundamentally from those of hydroquinone and other dihydroxybenzenes, due to the extended conjugation and specific orientation afforded by the biphenyl backbone and ortho/para substitution pattern [1]. Therefore, replacing [1,1'-Biphenyl]-2,2',5,5'-tetrol with a different biphenyltetrol isomer, a mixed isomer blend, or a simpler hydroquinone derivative will not yield equivalent results and may entirely abrogate the desired functional properties.

Target isomer
2,2',5,5'-substitution
Substitute
Meta-OH isomers
Meta-hydroxyl topology may not reproduce Aβ aggregation inhibition; reported inactive even at high concentration.
Target compound
2,2',5,5'-Tetrahydroxybiphenyl
Substitute
Hydroquinone, 1,4-benzoquinone
Simpler dihydroxybenzenes may shift surface adsorption geometry and redox potential; biphenyl conjugation and ortho/para pattern are not retained.

Head-to-Head Evidence: [1,1'-Biphenyl]-2,2',5,5'-tetrol


Amyloid-β Aggregation Inhibition: Isomer Comparison

In a 2024 Congo red spectral shift assay employing Aβ(1-40) peptide, 2,2',5,5'-biphenyltetrol (2c) exhibited an IC50 value of 3.4 ± 1.0 relative to Aβ concentration (1X = 25 μM) [1]. Under identical conditions, the 3,3',4,4'-isomer (2a) demonstrated an IC50 of ~1.0X, the 2,2',3,3'-isomer (2d) showed 7.9 ± 0.9, and the unsymmetrical 2,3',4',5-isomer (2g) displayed 1.8 ± 0.8. Isomers featuring meta-hydroxyl groups (2b, 2e, 2f) were completely ineffective even at a 10X concentration [1].

Aβ Aggregation IC50
Head-to-head
IC50 3.4 ± 1.0 (relative to Aβ); 3,3',4,4'-isomer ~1.0; meta-isomers inactive >10X
Intermediate potency enables SAR differentiation; distinct from inactive meta-topology
Congo red assay, Aβ(1–40), 37°C, 24–48 h
Alzheimer's disease amyloid-beta aggregation inhibitor screening

Li-Ion Cathode Stability: BP4OH vs. 1,4-Benzoquinone

When electrochemically reduced in-situ to its lithium salt (BP4OLi) in Li-ion half cells, 2,2',5,5'-tetrahydroxybiphenyl delivers an average discharge capacity of ~155 mAh g⁻¹ over 600 cycles at a current density of 500 mA g⁻¹ [1]. Its oxidized form, 2,2'-bis(1,4-benzoquinone) (BBQ), maintains ~101 mAh g⁻¹ under the same cycling conditions. In contrast, the widely studied organic cathode 1,4-benzoquinone (BQ) offers a theoretical maximum capacity of 496 mAh g⁻¹ but suffers from severe capacity fading due to dissolution in electrolyte [1].

Li-Ion Cycle Stability
Cross-study
~155 mAh g⁻¹ after 600 cycles at 500 mA g⁻¹ (BP4OLi); BQ fades rapidly
Reported cycle stability supports organic cathode research
Half-cell, Al foil, room temp.
organic cathode materials lithium-ion batteries energy storage

Adsorption Behavior on Pt(111) Electrodes

Investigations of 2,2',5,5'-tetrahydroxybiphenyl (THBP) adsorbed on Pt(111) single-crystal electrodes reveal distinct electrochemical behavior compared to hydroquinone (HQ) and other dihydroxybenzenes [1]. Cyclic voltammetry studies demonstrate that the fraction of reversibly electroactive adsorbed THBP increases with temperature, a behavior not observed for HQ. The compound adopts a specific edgewise orientation on the electrode surface, leading to altered electron transfer kinetics and unique redox peak positions relative to HQ [1].

Pt(111) Adsorption
Method context
Temperature-dependent reversible electroactivity; edgewise orientation distinct from HQ
Model compound for orientation-dependent electron transfer studies
CV in 1 M HClO₄, thin-layer, EELS/LEED
electrocatalysis surface chemistry adsorption studies

Validated Applications for [1,1'-Biphenyl]-2,2',5,5'-tetrol


SAR Studies of Aβ Aggregation Inhibitors

Employ [1,1'-Biphenyl]-2,2',5,5'-tetrol as a defined comparator in SAR campaigns aimed at optimizing biphenyl-based inhibitors of Aβ aggregation. Its intermediate IC50 value (3.4 ± 1.0) provides a calibrated baseline for evaluating new derivatives, while its distinct ortho/para hydroxyl pattern enables systematic exploration of hydrogen-bond donor topology effects on inhibitory efficacy [1].

Stable Organic Cathodes for Li-Ion Batteries

Utilize the in-situ redox tunability of 2,2',5,5'-tetrahydroxybiphenyl to fabricate Li-rich organic cathodes with demonstrated long-term cycling stability (~155 mAh g⁻¹ over 600 cycles). This compound serves as a platform for designing next-generation organic electrodes that require controlled redox state switching and minimal capacity fade [1].

Molecular Orientation & Electron Transfer at Electrodes

Leverage the well-characterized adsorption geometry and temperature-dependent electroactivity of 2,2',5,5'-tetrahydroxybiphenyl on Pt(111) surfaces to probe how molecular orientation and intermolecular interactions govern interfacial charge transfer kinetics. This system offers a benchmark for comparing the behavior of other polyhydroxy aromatic adsorbates [1].

Application
Selection Property
Validation Focus
Aβ aggregation inhibitor SAR studies
Ortho/para hydroxyl topology; intermediate inhibitory baseline
Isomer activity comparison; SAR calibration
Organic cathode stability modeling
In‑situ redox state control; reported extended cycling profile
Capacity retention over prolonged cycles
Interfacial electron transfer research
Characterized Pt(111) adsorption geometry; temperature-sensitive electroactivity
Molecular orientation effects on charge transfer kinetics

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